molecular formula C18H20N2O4S B2944787 tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate CAS No. 886361-87-1

tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate

Cat. No. B2944787
CAS RN: 886361-87-1
M. Wt: 360.43
InChI Key: XEICDQFPQIZZQQ-UHFFFAOYSA-N
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Description

The compound “tert-butyl 4-(4-nitrophenyl)-6,7-dihydrothieno[3,2-c]pyridine-5(4H)-carboxylate” is a complex organic molecule. It contains several functional groups including a tert-butyl group, a nitrophenyl group, a dihydrothieno[3,2-c]pyridine group, and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl group could be introduced via an alkylation reaction . The nitrophenyl group could be introduced via a nitration reaction . The dihydrothieno[3,2-c]pyridine group and the carboxylate ester group could be formed via a series of cyclization and esterification reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The dihydrothieno[3,2-c]pyridine group would form a fused ring system with the pyridine ring . The nitrophenyl group would likely be planar due to the conjugation of the nitro group with the phenyl ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions. For example, the nitro group could be reduced to an amino group, or the ester could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the nitro group could make it more reactive, while the tert-butyl group could increase its hydrophobicity .

Scientific Research Applications

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for this compound would depend on its intended use. If it’s a potential drug, further studies would be needed to evaluate its efficacy and safety. If it’s a chemical intermediate, research might focus on optimizing its synthesis .

properties

IUPAC Name

tert-butyl 4-(4-nitrophenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-18(2,3)24-17(21)19-10-8-15-14(9-11-25-15)16(19)12-4-6-13(7-5-12)20(22)23/h4-7,9,11,16H,8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEICDQFPQIZZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1C3=CC=C(C=C3)[N+](=O)[O-])C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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